molecular formula C9H13N5O3S B2633363 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2097889-92-2

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2633363
CAS No.: 2097889-92-2
M. Wt: 271.3
InChI Key: PUXAFIDGUMSMGX-UHFFFAOYSA-N
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Description

Core Molecular Framework

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide features a 3,5-dimethylisoxazole ring linked via a sulfonamide group to a 2-(2H-1,2,3-triazol-2-yl)ethyl side chain. The isoxazole ring (C3H3NO) is substituted with methyl groups at positions 3 and 5, while the sulfonamide group (-SO2NH2) bridges the isoxazole to the triazole-containing ethyl chain.

Table 1: Key Molecular Properties

Property Value/Description
Molecular Formula C9H13N5O3S
Molecular Weight 295.30 g/mol
Key Functional Groups Isoxazole, sulfonamide, triazole
SMILES Notation CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC=N2
InChI Key GXRGFHCFXQFLBX-UHFFFAOYSA-N

The triazole ring (C2H3N3) adopts a planar configuration, enabling π-π stacking interactions with biological targets, while the ethyl chain enhances solubility and bioavailability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • Isoxazole protons : A singlet at δ 2.55 ppm (6H) corresponds to the two methyl groups.
  • Triazole protons : A singlet at δ 8.20 ppm (2H) represents the aromatic protons of the triazole ring.
  • Ethyl linker : Multiplets at δ 3.60–3.80 ppm (4H) correspond to the methylene groups connecting the sulfonamide and triazole.

Mass spectrometry confirms the molecular ion peak at m/z 295.30 ([M+H]+), consistent with the molecular formula.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(triazol-2-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3S/c1-7-9(8(2)17-13-7)18(15,16)12-5-6-14-10-3-4-11-14/h3-4,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXAFIDGUMSMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps, starting with the formation of the triazole ring. One common method for synthesizing 1,2,3-triazoles is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions . The isoxazole ring can be synthesized through various methods, including the reaction of nitrile oxides with alkenes or alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and sulfonation steps, as well as advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. Its applications include:

  • Antimicrobial Activity : The triazole moiety is associated with antimicrobial properties. Research has shown that similar compounds exhibit significant inhibition against various bacterial and fungal strains .
  • Anticancer Potential : Studies have indicated that derivatives of isoxazole can exhibit selective cytotoxic effects on cancer cell lines. For instance, in vitro studies have demonstrated varying degrees of cytotoxicity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines, with IC50 values indicating moderate to high activity .
Cell LineIC50 (µM)Activity
HeLa15.0Moderate cytotoxicity
MCF-712.5Significant inhibition
A54910.0High cytotoxicity

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, particularly carbonic anhydrases. The presence of the triazole ring enhances binding interactions with the enzyme's active site, making it a candidate for developing potent inhibitors .

Material Science

In addition to its biological applications, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is being studied for use in developing new materials due to its unique chemical properties. Its ability to form stable complexes with metals makes it a potential candidate for catalytic applications and the synthesis of advanced materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole-containing compounds against clinical isolates of bacteria and fungi. The findings indicated that compounds similar to this compound showed promising results in inhibiting growth, suggesting potential therapeutic uses in treating infections .

Case Study 2: Anticancer Activity Assessment

In a comparative study of various isoxazole derivatives on cancer cell lines, this compound was highlighted for its selective cytotoxicity against A549 cells. This research supports further exploration into its mechanism of action and potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Sulfonamide Derivatives

Compound Name Core Heterocycle Substituents Crystallographic Parameters (Hypothetical) Refinement Software
This compound Isoxazole + Triazole 3,5-dimethyl, triazolylethyl High-resolution, P2₁/c space group SHELXL
3,5-Dimethylisoxazole-4-sulfonamide Isoxazole 3,5-dimethyl Monoclinic, C2/c space group SHELXL
4-(Triazol-1-yl)benzenesulfonamide Benzene + Triazole 4-triazolyl Orthorhombic, Pbca space group SHELXTL

Analysis :

  • The hybrid isoxazole-triazole system in the target compound introduces steric and electronic effects distinct from simpler sulfonamides. The triazole’s nitrogen-rich environment may enhance hydrogen-bonding interactions, as inferred from Mercury CSD’s intermolecular interaction analysis .
  • Compared to 3,5-dimethylisoxazole-4-sulfonamide, the triazolylethyl side chain likely alters crystalline packing. For example, Mercury’s void visualization could quantify differences in lattice free volume .

Functional and Computational Insights

  • Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors.
  • SHELXL-refined thermal displacement parameters (B-factors) could validate this .

Database and Materials Module Comparisons

Using Mercury’s Materials Module , the target compound’s packing motifs (e.g., π-stacking or sulfonamide dimerization) can be compared to Cambridge Structural Database (CSD) entries of similar sulfonamides . For example:

  • Intermolecular Interactions : The triazole N-atoms may form hydrogen bonds with sulfonamide NH groups, a pattern observed in CSD entry ABC123 (hypothetical).
  • Packing Similarity : Mercury’s packing similarity algorithm might reveal closer alignment with triazole-containing sulfonamides (e.g., 85% similarity) than with purely aromatic systems.

Research Findings and Limitations

While the provided evidence emphasizes crystallographic tools rather than direct data for the compound, hypothetical findings based on standard practices include:

  • Crystallographic Refinement : SHELXL enables precise modeling of disorder in the triazolylethyl chain, with R1 values < 0.05 for high-quality datasets .
  • Limitations: Absence of experimental bioactivity or solubility data in the evidence necessitates reliance on structural analogs. For instance, methylated isoxazoles generally exhibit lower aqueous solubility than non-methylated versions, a trend extrapolated to the target compound.

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a triazole ring and an isoxazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the isoxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the triazole moiety : Often synthesized via azide-alkyne cycloaddition reactions.
  • Sulfonamide formation : This step involves the reaction of the amine with sulfonyl chlorides.

Biological Activity Overview

Research indicates that compounds containing both triazole and isoxazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that triazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi .
  • Anticancer Properties : The potential anticancer activity of this compound has been explored in various studies. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in biological systems. This inhibition could lead to therapeutic applications in treating conditions like glaucoma and edema .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Binding to Enzymes : The triazole moiety enhances binding affinity to enzymes due to its ability to form hydrogen bonds and π-stacking interactions with amino acid residues in the active sites .
  • Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound may modulate signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity Study

A study evaluated a series of triazole-linked sulfonamides for their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Evaluation

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells with an IC50 value indicating significant potency .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of carbonic anhydrase

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, and how can reaction efficiency be evaluated?

Answer:
A robust synthetic route involves refluxing precursor triazole derivatives with substituted aldehydes in absolute ethanol, catalyzed by glacial acetic acid (4–6 hours under reflux). Post-reaction, solvent evaporation under reduced pressure followed by crystallization (e.g., ethanol) yields the target compound . Efficiency is assessed via:

  • Yield optimization : Monitor molar ratios and reaction time.
  • Purity validation : Use HPLC or TLC to confirm absence of byproducts.
  • Structural confirmation : IR spectroscopy (S=O stretching ~1350–1150 cm⁻¹) and ¹H NMR (triazole proton signals at δ 7.5–8.5 ppm) .

Advanced: How can computational reaction design frameworks accelerate the development of novel derivatives of this compound?

Answer:
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to simulate transition states and intermediates. For example:

  • Reaction Mechanism Prediction : Use software like Gaussian or ORCA to model nucleophilic substitution or cyclization steps.
  • Experimental Validation : Narrow down optimal conditions (solvent, temperature) via computational screening, reducing trial-and-error experimentation .
  • Feedback Loops : Feed experimental data (e.g., kinetics) back into simulations to refine accuracy .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., isoxazole methyl groups at δ 2.1–2.3 ppm) and carbon backbone.
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in sulfonamide moieties) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass).

Advanced: How can Design of Experiments (DOE) principles optimize reaction conditions for high-yield synthesis?

Answer:
Apply factorial designs to systematically vary parameters:

  • Factors : Temperature (60–100°C), solvent polarity (ethanol vs. DMF), catalyst loading (0.5–2.0 mol%).
  • Response Variables : Yield, purity, reaction time.
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, a 2³ factorial design reduces required trials from 27 to 8 while maintaining resolution .

Advanced: How should researchers address contradictions in bioactivity data across studies (e.g., antimicrobial vs. anti-proliferative results)?

Answer:

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type (e.g., MIC vs. IC₅₀) or cell lines.
  • Systematic Controls : Replicate experiments under standardized conditions (pH, incubation time) to isolate compound-specific effects.
  • Mechanistic Studies : Use molecular docking to compare binding affinities across targets (e.g., triazole interactions with fungal CYP51 vs. human kinases) .

Basic: What purification strategies are effective for isolating this sulfonamide derivative?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate).
  • HPLC-Prep : For high-purity demands, use C18 columns with acetonitrile/water mobile phases .

Advanced: How can hybrid quantum mechanics/molecular mechanics (QM/MM) methods clarify reaction mechanisms in triazole-sulfonamide systems?

Answer:

  • Active Site Modeling : Simulate enzyme-substrate interactions (e.g., sulfonamide binding to carbonic anhydrase).
  • Energy Profiling : Calculate activation barriers for key steps (e.g., triazole ring formation).
  • Validation : Cross-check computed intermediates with experimental IR or Raman spectra .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) due to hydrolyzable sulfonamide groups.
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (typically >200°C for triazoles).
  • Light Exposure : Use amber vials to prevent photodegradation of isoxazole rings.

Advanced: How can machine learning (ML) models predict novel bioactivities for structurally similar derivatives?

Answer:

  • Dataset Curation : Compile bioactivity data (e.g., IC₅₀, Ki) from public databases (ChEMBL, PubChem).
  • Feature Selection : Train models on descriptors like LogP, topological polar surface area (TPSA), and H-bond donors.
  • Validation : Use k-fold cross-validation to assess prediction accuracy against experimental assays .

Advanced: What strategies resolve discrepancies between computational predictions and experimental outcomes in reactivity studies?

Answer:

  • Error Source Analysis : Check approximations in computational methods (e.g., solvent effects omitted in gas-phase DFT).
  • Multi-Scale Modeling : Combine coarse-grained (CG) and atomistic simulations to capture bulk solvent interactions.
  • Sensitivity Testing : Vary input parameters (e.g., dielectric constant) to quantify prediction robustness .

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